molecular formula C7H6N4O2 B2809941 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1713164-20-5

3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2809941
CAS No.: 1713164-20-5
M. Wt: 178.151
InChI Key: VXJHBBSBNCHTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an amino group at position 3 and a carboxylic acid at position 5 (Fig. 1). Its structure has been characterized via FT-IR and FT-Raman spectroscopy, with intramolecular hydrogen bonding stabilizing the amino and carboxylic acid groups . This compound is commercially available for research (CymitQuimica, Ref: 10-F785938) and serves as a key intermediate for synthesizing bioactive derivatives, particularly amides with potent inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT), a target in oncology .

Properties

IUPAC Name

3-amino-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJHBBSBNCHTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under specific conditions . Another approach includes the use of substituted pyridines and hydroxylamine-O-sulfonic acid to obtain N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and developing new therapeutic agents .

Medicine: In medicinal chemistry, 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have shown promise as potential drug candidates. For example, certain derivatives have been evaluated as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a TRK inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signal transduction pathways. This inhibition can lead to reduced cell proliferation and tumor growth . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the enzyme’s active site is crucial for its inhibitory activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with modifications at positions 3, 4, and 5 dictating biological activity. Below is a detailed comparison:

Key Observations:
  • Position 3 vs. 4 Amino Groups: The 3-amino substitution in the target compound is critical for NAMPT inhibition, whereas 4-amino derivatives (e.g., Compound 7) target adenosine receptors .
  • Carboxylic Acid vs. Ester/Amide : The free carboxylic acid group enhances interactions with NAMPT’s binding pocket, while esters (e.g., Compound 6) improve bioavailability but shift activity toward antiparasitic or neurological targets .
  • Substituent Effects: Bulky groups (e.g., diethylaminomethyl in Compound 6) enhance antileishmanial activity by increasing hydrophobicity and membrane permeability .

Structural-Activity Relationships (SAR)

  • NAMPT Inhibition: Amidation of the carboxylic acid group (e.g., conversion to benzamide) significantly boosts potency, with some derivatives achieving sub-nanomolar IC50 values .
  • Antileishmanial Activity : Ester derivatives with hydrophobic substituents (log P ~3.5) exhibit superior activity against Leishmania amazonensis compared to carboxylic acids .
  • Receptor Selectivity: 4-Amino-1-(2-chloro-2-phenylethyl) esters () show A1 adenosine receptor antagonism (Ki = 50 nM), while 3-amino analogs lack this activity .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., the target compound) have higher aqueous solubility than esters, which may limit CNS penetration but favor systemic targeting .
  • Synthetic Accessibility : The carboxylic acid is often synthesized via hydrolysis of corresponding esters (e.g., LiOH-mediated hydrolysis in dioxane/water) .

Biological Activity

3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1713164-20-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a fused pyrazole and pyridine ring, allows for diverse interactions with biological targets, making it a valuable compound for drug development and enzyme inhibition studies.

  • Molecular Formula : C7H6N4O2
  • Molar Mass : 178.15 g/mol
  • Density : 1.727 g/cm³
  • Boiling Point : 584.3 °C
  • pKa : 11.13

Biological Activity Overview

Research indicates that 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits significant biological activities, particularly as an enzyme inhibitor. The following sections detail its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

The compound has been studied as an inhibitor of various enzymes, including:

  • Nicotinamide Phosphoribosyltransferase (NAMPT) :
    • A study identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of NAMPT, which plays a critical role in NAD+ biosynthesis and is implicated in cancer metabolism .
    • The inhibition mechanism involves binding to the active site of NAMPT, disrupting its function and potentially leading to reduced tumor growth.
  • Tropomyosin Receptor Kinases (TRKs) :
    • Certain derivatives of this compound have shown promise as TRK inhibitors, which are important targets in cancer therapy due to their role in cell proliferation and survival .

Case Studies and Research Findings

StudyTarget EnzymeFindings
NAMPTPotent inhibition observed with specific derivatives; potential for cancer treatment.
TRKsDerivatives demonstrated significant binding affinity; implications for therapeutic applications in oncology.

Comparative Analysis with Related Compounds

The biological activity of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be contrasted with similar compounds:

CompoundStructureBiological Activity
1H-Pyrazolo[3,4-b]pyridineLacks amino and carboxyl groupsLimited enzyme inhibition
2H-Pyrazolo[3,4-b]pyridineDifferent tautomeric formVaries in reactivity; less studied

The presence of the amino group at position 3 and the carboxylic acid at position 5 in 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid enhances its reactivity and biological interactions compared to its analogs.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under controlled conditions. This synthetic route allows for the generation of various derivatives that may exhibit enhanced biological properties.

Future Directions in Research

Continued exploration into the structure-activity relationship (SAR) of this compound is essential for developing more effective derivatives. Potential research avenues include:

  • Modification of Functional Groups : Altering substituents to optimize enzyme inhibition.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy of promising derivatives in animal models.
  • Combination Therapies : Investigating synergistic effects with existing cancer therapies.

Q & A

Q. What are the common synthetic pathways for preparing 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives?

The compound is typically synthesized via hydrolysis of ester precursors under basic conditions. For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes hydrolysis with LiOH in a 4:1 dioxane/water mixture, yielding the carboxylic acid derivative in 94% efficiency . Alternative routes include condensation of aromatic acid chlorides with 4-aminoantipyrine analogs or Mannich-type reactions for derivatives with aminoalkyl substituents .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns and aromatic protons.
  • IR spectroscopy (e.g., 1717 cm⁻¹ for carboxylic acid C=O stretching) .
  • UV-Vis (λmax ~258–342 nm) to assess electronic transitions influenced by substituents .
  • Mass spectrometry for molecular weight validation and fragmentation analysis .

Q. How are initial biological activities of pyrazolo[3,4-b]pyridine derivatives screened?

Derivatives are tested against disease-specific targets:

  • Antitubercular activity : MIC values against Mycobacterium tuberculosis H37Rv via microplate alamarBlue assay .
  • Antileishmanial activity : IC₅₀ determination against Leishmania amazonensis promastigotes .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., GSK-3β) or receptors (A₁ adenosine) using purified enzymes .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in pyrazolo[3,4-b]pyridine derivatives?

  • Hydrophobic substituents (e.g., 3'-diethylaminomethyl groups) enhance antileishmanial activity (IC₅₀ = 0.12 µM) by improving membrane permeability .
  • Ester-to-amide conversion modulates receptor selectivity; 4-amino-1-substituted esters show anxiolytic effects via BZ₁ receptor binding (Hill coefficients <1), while amides exhibit reduced sedation .
  • Fluorinated aryl groups improve metabolic stability and target affinity in nicotinamide phosphoribosyltransferase (NAMPT) inhibitors .

Q. What computational strategies are used to predict binding modes and optimize derivatives?

  • Molecular docking (e.g., AutoDock Vina) validates interactions with Mycobacterium tuberculosis enoyl-ACP reductase .
  • QSAR models correlate logP and Sterimol parameters (L, B₂) with antileishmanial activity, guiding substituent selection .
  • Semiempirical AM1 calculations predict low-energy conformers for alignment with reference drugs like amodiaquine .

Q. How can researchers address contradictory bioactivity data across studies?

Discrepancies in IC₅₀ or receptor selectivity may arise from:

  • Assay conditions : Variations in buffer pH, enzyme purity, or cell line sensitivity.
  • Stereochemical impurities : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures can skew activity .
  • Solubility artifacts : Use DMSO controls and verify compound stability under assay conditions .

Q. What strategies improve the pharmacokinetic profile of pyrazolo[3,4-b]pyridine-based drugs?

  • Prodrug approaches : Esterification of the carboxylic acid enhances oral bioavailability .
  • PEGylation : Increases aqueous solubility for parenteral formulations .
  • Metabolic blocking : Introduce fluorine atoms at vulnerable positions to reduce oxidative degradation .

Q. How is solid-state characterization (e.g., crystallography) applied to study this compound?

  • X-ray diffraction resolves tautomeric forms (e.g., 1H vs. 2H-pyrazolo isomers) and hydrogen-bonding networks .
  • Vibrational spectroscopy (FTIR/Raman) distinguishes keto-enol tautomerism in the pyridine ring .

Q. What enzymatic assays are used to validate target engagement?

  • NAMPT inhibition : Radiolabeled nicotinamide competition assays with IC₅₀ values ≤50 nM .
  • AChE inhibition : Ellman’s method monitors thiocholine production (IC₅₀ = 0.125 µM for tacrine-linked derivatives) .

Q. How can researchers mitigate instability during storage and handling?

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the amino group .
  • Lyophilization : Freeze-drying in pH 7.4 buffer maintains integrity of hygroscopic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.